5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid hydrate
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Overview
Description
5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid hydrate is a chemical compound with the molecular formula C4H4BrN3O2·H2O. It belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid hydrate typically involves the bromination of 1-methyl-1H-1,2,4-triazole-3-carboxylic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid hydrate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides in the presence of a suitable catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Coupling Reactions: Catalysts such as palladium or copper are used in the presence of ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amino derivatives, while coupling reactions with aryl halides produce aryl-substituted triazoles .
Scientific Research Applications
5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid hydrate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid hydrate involves its interaction with specific molecular targets and pathways. The bromine atom and the triazole ring play crucial roles in its biological activity. The compound can inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-methyl-1H-1,2,4-triazole: Similar structure but lacks the carboxylic acid group.
5-Bromo-1-methyl-1H-imidazole: Contains an imidazole ring instead of a triazole ring.
2-Bromo-1-methyl-1H-imidazole: Another imidazole derivative with bromine substitution.
Uniqueness
5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid hydrate is unique due to the presence of both the bromine atom and the carboxylic acid group on the triazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-bromo-1-methyl-1,2,4-triazole-3-carboxylic acid;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2.H2O/c1-8-4(5)6-2(7-8)3(9)10;/h1H3,(H,9,10);1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWAERNQYXWHPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C(=O)O)Br.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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